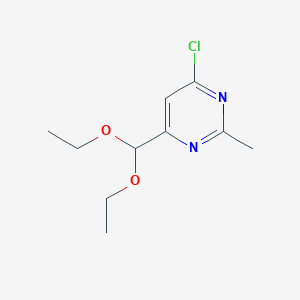

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(diethoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-4-14-10(15-5-2)8-6-9(11)13-7(3)12-8/h6,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWQBKARLMDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NC(=N1)C)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. The strategic approach detailed herein focuses on a robust and efficient two-step synthesis, emphasizing the rationale behind methodological choices to ensure reproducibility and high yield.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are fundamental building blocks in the realm of pharmaceuticals and agrochemicals. Their presence in the nucleobases of DNA and RNA underscores their biological significance. As such, substituted pyrimidines are privileged structures in drug discovery, exhibiting a wide range of biological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The target molecule, 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, incorporates several key functionalities: a reactive chloro group at the 4-position, ripe for nucleophilic substitution; a protected aldehyde in the form of a diethoxymethyl group at the 6-position, which can be unmasked for further derivatization; and a methyl group at the 2-position, influencing the electronic properties of the ring. This unique combination of features makes it a valuable synthon for the construction of complex molecular architectures.

Strategic Synthesis Pathway

The synthesis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is most effectively achieved through a two-step process. This strategy hinges on the initial construction of the pyrimidine core with the diethoxymethyl and hydroxyl functionalities in place, followed by a targeted chlorination of the hydroxyl group.

Caption: Overall synthetic workflow for 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine.

Part 1: Synthesis of 4-Hydroxy-6-(diethoxymethyl)-2-methylpyrimidine

The foundational step in this synthesis is the construction of the pyrimidine ring via the condensation of a β-keto acetal with an amidine. This approach is superior to attempting to introduce the diethoxymethyl group onto a pre-formed pyrimidine ring, as direct formylation followed by acetalization can be challenging and may lead to issues with regioselectivity.

Reaction Mechanism

The reaction proceeds through a classical condensation mechanism. Under basic conditions, the acetamidine acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the ethyl 4,4-diethoxyacetoacetate. The reaction is driven by the formation of the stable aromatic pyrimidine ring.

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine. Given the limited availability of direct experimental data for this specific molecule, this document integrates known information with a comparative analysis of structurally related compounds. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its key physical characteristics, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar pyrimidine derivatives.

Introduction to 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine belongs to the broad class of pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules[1]. The substituted pyrimidine core is a key pharmacophore in numerous approved drugs, exhibiting activities ranging from anticancer to antimicrobial[1][2]. The specific compound, 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, with its unique combination of a chloro substituent, a diethoxymethyl group, and a methyl group, presents a versatile scaffold for further chemical modification and potential development into novel therapeutic agents.

The chloro atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The diethoxymethyl acetal at the 6-position can serve as a protected aldehyde, which can be deprotected under specific conditions to yield the corresponding formylpyrimidine, a valuable intermediate for further synthetic transformations. The methyl group at the 2-position can influence the electronic properties and steric environment of the pyrimidine ring.

A thorough understanding of the physical properties of this compound is paramount for its effective handling, purification, formulation, and for predicting its behavior in biological systems.

Core Physical and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine | - |

| CAS Number | 1820686-94-9 | [3] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 230.69 g/mol | [3] |

| Canonical SMILES | CCOC(C1=NC(C)=NC(Cl)=C1)OCC | - |

Predicted and Comparative Physical Properties

In the absence of direct experimental data, we can infer the likely physical properties of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine by examining structurally analogous compounds. This comparative approach, grounded in established structure-property relationships, provides a valuable predictive framework.

| Property | Predicted/Expected Range for Target Compound | Comparative Data for Analogous Compounds | Rationale for Prediction |

| Melting Point (°C) | Likely a low-melting solid or a liquid at room temperature. | 4,6-Dichloro-2-methylpyrimidine: 41.5-45.5 °C[4] 2,4-Dichloro-6-methylpyrimidine: 44-47 °C[5] 2-Amino-4-chloro-6-methylpyrimidine: 183-186 °C[6] | The presence of the flexible and non-polar diethoxymethyl group is expected to disrupt crystal packing compared to the more symmetrical dichloro-analogs, leading to a lower melting point. The absence of strong intermolecular hydrogen bonding, as seen in the amino-substituted analog, further supports the prediction of a lower melting point. |

| Boiling Point (°C) | Estimated to be in the range of 250-300 °C at atmospheric pressure. | 2,4-Dichloro-6-methylpyrimidine: 219 °C[5] | The increased molecular weight and the presence of the diethoxymethyl group compared to the dichloro-analog will lead to stronger van der Waals forces, resulting in a higher boiling point. |

| Density (g/cm³) | Expected to be slightly denser than water (~1.1-1.2 g/cm³). | 4-Chloro-6-methoxy-2-methylpyrimidine: ~1.2 g/cm³[7] | The presence of a chlorine atom and two oxygen atoms in a relatively compact molecule suggests a density greater than that of water. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | 2,4-Dichloro-6-methylpyrimidine is soluble in chloroform, ether, and ethyl acetate, but insoluble in water[5]. 4-Chloro-2,6-diaminopyrimidine is soluble in methanol and slightly soluble in water[8]. | The diethoxymethyl group, while containing oxygen atoms capable of hydrogen bonding, is predominantly non-polar due to the ethyl groups. This, combined with the overall molecular structure, suggests good solubility in organic solvents and limited solubility in water. |

Experimental Protocols for Physical Property Determination

The following section details standardized, reliable protocols for the experimental determination of the key physical properties of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm[3][8]. Causality: A small, tightly packed sample ensures uniform heat distribution and a sharp, observable melting point range.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point[9]. Causality: A slow heating rate is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube[4][5].

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil)[4][5]. Causality: The Thiele tube design ensures uniform heating of the oil bath through convection currents.

-

Heating and Observation: The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and the liquid begins to vaporize[4]. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point[4]. Causality: At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the liquid cools slightly below its boiling point, the vapor pressure drops, and the atmospheric pressure forces the liquid into the capillary.

Diagram of Micro Boiling Point Determination:

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. "Like dissolves like" is a fundamental guiding principle[10].

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg of solid or 20 µL of liquid) is placed in a series of small test tubes[11].

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes. A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Observation: The tubes are agitated, and the solubility is observed. Solubility is typically categorized as soluble, partially soluble, or insoluble[12].

-

pH-Dependent Solubility (for acidic or basic compounds): If the compound is insoluble in water, its solubility in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) is tested to determine the presence of basic or acidic functional groups, respectively[13].

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for organic molecules[14].

Predicted ¹H NMR Spectrum

The following is a predicted ¹H NMR spectrum for 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, based on known chemical shifts for similar pyrimidine derivatives and common organic fragments. The spectrum would likely be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

-

δ ~7.2 ppm (s, 1H): This singlet would correspond to the proton at the 5-position of the pyrimidine ring. The chemical shift is influenced by the electron-withdrawing effects of the adjacent chloro and diethoxymethyl groups.

-

δ ~5.6 ppm (s, 1H): This singlet would be assigned to the methine proton of the diethoxymethyl group (-CH(OEt)₂).

-

δ ~3.7 ppm (q, 4H): This quartet would represent the four methylene protons (-CH₂-) of the two ethoxy groups, split by the adjacent methyl protons.

-

δ ~2.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the 2-position of the pyrimidine ring.

-

δ ~1.2 ppm (t, 6H): This triplet would be assigned to the six methyl protons (-CH₃) of the two ethoxy groups, split by the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

-

δ ~170 ppm, ~165 ppm, ~160 ppm: These signals would correspond to the carbon atoms of the pyrimidine ring (C2, C4, and C6). The exact assignment would require more detailed analysis, such as 2D NMR experiments.

-

δ ~115 ppm: This signal would be assigned to the C5 carbon of the pyrimidine ring.

-

δ ~100 ppm: This signal corresponds to the methine carbon of the diethoxymethyl group.

-

δ ~65 ppm: This signal would be from the methylene carbons of the ethoxy groups.

-

δ ~25 ppm: This signal corresponds to the methyl carbon at the 2-position.

-

δ ~15 ppm: This signal would be from the methyl carbons of the ethoxy groups.

Diagram of Spectroscopic Analysis Workflow:

Caption: General workflow for spectroscopic characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is not widely available, precautions for handling chloropyrimidine derivatives should be strictly followed. These compounds are generally considered to be irritants and potentially harmful[15][16].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physical properties is scarce, this guide provides a robust framework for its characterization. By leveraging comparative data from analogous compounds and employing the detailed experimental protocols outlined herein, researchers can confidently determine the physical properties of this and similar novel pyrimidine derivatives. This foundational knowledge is critical for advancing the development of new chemical entities with potential therapeutic applications.

References

-

How Are The Properties Of Organic Compounds Determined? - Chemistry For Everyone. (2025, January 4). (URL: [Link])

-

4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem. (URL: [Link])

-

Experiment 1 - Melting Points. (URL: [Link])

-

Solubility test for Organic Compounds. (2024, September 24). (URL: [Link])

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts. (2025, July 30). (URL: [Link])

-

Melting point determination. (URL: [Link])

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). (URL: [Link])

-

Physical Properties of Organic Compounds 1 | PDF | Solvent | Solubility - Scribd. (URL: [Link])

-

Micro Boiling Point Determination - chymist.com. (URL: [Link])

-

CAS NO. 1820686-94-9 | 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine | Catalog BD-A835499 | Arctom. (URL: [Link])

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P

-

Video: Physical Properties of Organic Compounds | Overview & Examples - Study.com. (URL: [Link])

-

Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - NIH. (URL: [Link])

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022, October 19). (URL: [Link])

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24). (URL: [Link])

-

QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. (URL: [Link])

-

Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities - | World Journal of Biology Pharmacy and Health Sciences. (2025, June 12). (URL: [Link])

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2025, August 6). (URL: [Link])

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (URL: [Link])

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (URL: [Link])

-

Prediction of Anti-Inflammatory Activity of a Series of Pyrimidine Derivatives, by Multiple Linear Regression and Artificial Neural Networks - Scirp.org.. (URL: [Link])

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (2025, August 7). (URL: [Link])

-

Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (URL: [Link])

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: [Link])

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. (2022, August 1). (URL: [Link])

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem. (URL: [Link])

-

Short Summary of 1H-NMR Interpretation. (URL: [Link])

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL: [Link])

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P

-

4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem. (URL: [Link])

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. study.com [study.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. www1.udel.edu [www1.udel.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

This guide provides a comprehensive technical overview of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, a specialized heterocyclic compound. Given the specificity of this molecule, publicly available data is limited. Therefore, this document leverages established principles of pyrimidine chemistry and data from closely related analogues to present a robust guide for researchers, scientists, and drug development professionals. We will explore its structural attributes, propose a logical synthetic route with detailed protocols, discuss methods for its characterization, and outline its potential applications as a versatile intermediate in medicinal chemistry.

Section 1: Physicochemical and Structural Attributes

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine belongs to the class of substituted pyrimidines, which are core structures in numerous pharmaceuticals due to their wide range of biological activities.[1] The presence of a reactive chlorine atom at the C4 position and a protected aldehyde group (as a diethyl acetal) at the C6 position makes it a valuable and multifunctional building block for creating more complex molecules.

While a specific CAS Number for this exact compound is not readily found in major chemical databases, its properties can be inferred from its structure and comparison to similar compounds like 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine (CAS: 66744-14-7).[2]

Table 1: Estimated Physicochemical Properties

| Property | Value | Justification/Source |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | Calculated from structure |

| Molecular Weight | 230.69 g/mol | Calculated from structure |

| Appearance | Colorless to light yellow oil or low-melting solid | Inferred from similar substituted pyrimidines |

| Boiling Point | >250 °C (Predicted) | Higher than simpler analogues due to increased mass |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | Expected for a moderately polar organic molecule |

| Stability | Stable under neutral/basic conditions; acetal group is acid-labile | General reactivity of acetals |

Section 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine can be logically approached starting from the commercially available and well-documented precursor, 4,6-dichloro-2-methylpyrimidine (CAS: 1780-26-3).[3][4] The core strategy involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring are electronically distinct, but typically the C4 and C6 positions exhibit similar reactivity. However, selective mono-substitution can be achieved by carefully controlling the stoichiometry of the nucleophile.

The chosen nucleophile would be sodium ethoxide in ethanol, which upon reaction with a suitable formylating agent equivalent, would generate the diethoxymethyl group. A more direct and controllable approach is the reaction with the sodium salt of diethoxymethanol. However, a more practical route involves the reaction of 4,6-dichloro-2-methylpyrimidine with sodium ethoxide to first yield 4-chloro-6-ethoxy-2-methylpyrimidine, followed by further functionalization.

A plausible and efficient synthesis is adapted from methodologies for similar mono-alkoxy substitutions on dichloropyrimidines.[1][5] The key is to use one equivalent of a nucleophile to replace one of the chlorine atoms. In this proposed synthesis, we will utilize sodium ethoxide, which is readily prepared from sodium metal and ethanol.

Detailed Experimental Protocol: Synthesis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

This protocol is based on established procedures for selective mono-substitution of dichloropyrimidines.[1]

Step 1: Preparation of Sodium Ethoxide Solution

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 50 mL of absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Cool the resulting sodium ethoxide solution to room temperature.

Step 2: Nucleophilic Substitution

-

To the sodium ethoxide solution, add a solution of 4,6-dichloro-2-methylpyrimidine (8.15 g, 50 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65-70°C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine.

Causality and Experimental Choices

-

Inert Atmosphere: Prevents moisture from quenching the highly reactive sodium ethoxide.

-

Stoichiometry: Using a 1:1 molar ratio of the dichloropyrimidine to sodium ethoxide favors mono-substitution.

-

Solvent: A mixture of ethanol and THF provides a good medium for both the salt and the organic starting material.

-

Work-up: The aqueous work-up removes unreacted sodium ethoxide and other inorganic byproducts.

-

Purification: Column chromatography is essential to separate the desired mono-substituted product from any remaining starting material and potential di-substituted byproduct.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for the target compound.

Section 3: Structural Elucidation by Spectroscopic Methods

Confirming the structure of the synthesized product is critical. A combination of NMR, IR, and Mass Spectrometry would provide unequivocal evidence.[6]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the pyrimidine ring proton (C5-H) around δ 7.0-7.5 ppm. The methyl group protons at the C2 position would appear as a singlet around δ 2.5 ppm. The diethoxymethyl group would exhibit a triplet for the methyl protons (CH₃) around δ 1.2 ppm and a quartet for the methylene protons (OCH₂) around δ 3.6 ppm, coupled to each other. The methine proton (CH) of the acetal would likely appear as a singlet around δ 5.5 ppm.

-

¹³C NMR: The carbon spectrum would show distinct signals for each of the 10 carbon atoms. The aromatic carbons of the pyrimidine ring would appear in the δ 110-170 ppm region. The acetal carbon (CH) would be found around δ 100 ppm, and the OCH₂ and CH₃ carbons would be in the upfield region.

-

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups. Key signals would include C=N and C=C stretching vibrations for the pyrimidine ring in the 1500-1600 cm⁻¹ region and strong C-O stretching bands for the acetal group around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Section 4: Synthetic Utility and Applications

The title compound is a valuable intermediate primarily due to its two reactive sites. The chloro group at C4 is susceptible to nucleophilic substitution, and the diethoxymethyl group is a protected aldehyde that can be deprotected under mild acidic conditions to reveal a reactive formyl group.

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[7]

-

Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

-

Deprotection and Aldehyde Chemistry: Treatment with mild acid will hydrolyze the diethyl acetal to the corresponding aldehyde. This aldehyde can then undergo various transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

This dual reactivity allows for a stepwise and controlled elaboration of the pyrimidine scaffold, making it a powerful tool in combinatorial chemistry and targeted drug synthesis.

Potential Reaction Pathways Diagram

Caption: Potential synthetic transformations of the title compound.

Section 5: Hazard Assessment and Safe Handling

No specific safety data sheet (SDS) is available for 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine. However, based on data for analogous chlorinated pyrimidines, the following hazards should be assumed.[3][8][9]

-

Acute Toxicity: Likely harmful if swallowed.[8]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.

Conclusion

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a promising, albeit not widely documented, chemical intermediate. Its value lies in its dual functionality, which allows for sequential and regioselective modifications. This guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling, empowering researchers to utilize this versatile building block in the development of novel chemical entities for the pharmaceutical and agrochemical industries. The proposed synthetic route is logical and based on well-established precedents, offering a high probability of success for experienced chemists.

References

-

MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234997, 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 66744-14-7|4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 3. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-2-methylpyrimidine Online | 4,6-Dichloro-2-methylpyrimidine Manufacturer and Suppliers [scimplify.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Technical Guide to Determining the Solubility of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the solubility of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, a key intermediate in various synthetic pathways. In the absence of extensive published data for this specific molecule, this document outlines a robust experimental approach, drawing upon established methodologies and insights from structurally related pyrimidine derivatives. The protocols herein are designed to yield high-quality, reproducible solubility data essential for process development, formulation, and analytical method design.

Physicochemical Characterization: Understanding the Solute

Table 1: Physicochemical Properties of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine (Target) | C10H15ClN2O2 | 230.7 | Chloro, Diethoxymethyl, Methyl |

| 4-Chloro-2,6-dimethylpyrimidine[1] | C6H7ClN2 | 142.58 | Chloro, Methyl |

| 4,6-Dichloro-2-methylpyrimidine[2] | C5H4Cl2N2 | 163.00 | Dichloro, Methyl |

| 2-Amino-4-chloro-6-methylpyrimidine[3] | C5H6ClN3 | 143.57 | Amino, Chloro, Methyl |

| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine[4] | C6H4ClF3N2 | 196.56 | Chloro, Methyl, Trifluoromethyl |

The presence of the chloro, diethoxymethyl, and methyl groups suggests that 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a molecule of moderate polarity. The diethoxymethyl group, in particular, will likely contribute to its solubility in a range of organic solvents.

Strategic Solvent Selection for Solubility Screening

The selection of solvents is a critical step in any solubility study. A diverse panel of solvents, spanning a range of polarities and chemical functionalities, should be chosen to build a comprehensive solubility profile. Based on the solubility of related pyrimidine derivatives, the following solvents are recommended for an initial screening.

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Recommended Solvents | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Generally good solvents for polar and moderately polar compounds. Data on related compounds shows solubility in methanol.[5] |

| Esters | Ethyl Acetate | A moderately polar solvent, often used in chromatography and recrystallization. |

| Ketones | Acetone | A polar aprotic solvent with good solvating power for a wide range of compounds. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Polar aprotic solvents capable of hydrogen bonding. |

| Halogenated | Dichloromethane (DCM) | A non-polar aprotic solvent, effective for many organic compounds. |

| Aromatic | Toluene | A non-polar solvent, useful for understanding solubility in hydrophobic environments. |

| Amides | N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent with strong solvating capabilities. |

| Nitriles | Acetonitrile | A polar aprotic solvent, widely used in HPLC, making solubility data particularly useful. |

This selection provides a broad spectrum of solvent properties, from polar protic (alcohols) to polar aprotic (acetone, DMF, acetonitrile) and non-polar (toluene, DCM).

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended: a preliminary qualitative or semi-quantitative assessment followed by a rigorous quantitative determination.

Preliminary Qualitative Solubility Assessment

This initial screen provides a rapid estimation of solubility and helps to identify suitable solvents for further quantitative analysis.

Methodology:

-

Preparation: Add approximately 10 mg of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine to a series of 2 mL glass vials.

-

Solvent Addition: To each vial, add 1 mL of a selected solvent from Table 2.

-

Equilibration: Cap the vials and agitate at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 1 hour) using a vortex mixer or shaker.

-

Observation: Visually inspect each vial for the complete dissolution of the solid.

-

Classification: Classify the solubility based on visual observation (e.g., "freely soluble," "sparingly soluble," "insoluble").

Quantitative Solubility Determination by Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

-

System Preparation: Add an excess amount of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine to a tared glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or incubator. Agitate the slurry for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by sampling at 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Sample Collection: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Sample Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL, g/L, or mol/L, taking into account the dilution factor.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Example of Quantitative Solubility Data Presentation (at 25 °C)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Dichloromethane | 8.93 | Experimental Value | Calculated Value |

| Toluene | 2.38 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide | 36.7 | Experimental Value | Calculated Value |

Plotting solubility against solvent parameters, such as the dielectric constant, can provide insights into the solute-solvent interactions governing the dissolution process.

Thermodynamic Considerations

The solubility of a crystalline solid is governed by its lattice energy and the solvation energy of the solute in the solvent. The overall Gibbs free energy of dissolution (ΔG_sol) can be expressed as:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution.

-

ΔS_sol is the entropy of solution.

-

T is the absolute temperature.

For a compound to dissolve, the Gibbs free energy of dissolution must be negative. By measuring solubility at different temperatures, the enthalpy and entropy of solution can be determined using the van 't Hoff equation, providing a deeper understanding of the thermodynamic driving forces of the dissolution process.

Relationship between Solubility and Temperature

Caption: Determining thermodynamic parameters from solubility data.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine in a range of organic solvents. By employing a systematic approach, from strategic solvent selection to precise quantitative measurement and thermodynamic analysis, researchers can generate the high-quality data necessary to support drug development and chemical manufacturing processes. The methodologies detailed herein are robust, reliable, and grounded in established principles of physical chemistry.

References

-

PubChem. 4-Chloro-2,6-dimethylpyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]

- 4. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]

"stability and storage of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine"

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

Introduction

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a substituted pyrimidine that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The pyrimidine core is a foundational structure in numerous biologically active molecules. The specific arrangement of its functional groups—a reactive chloro-group, a protected aldehyde in the form of a diethoxymethyl acetal, and a methyl group—makes it a valuable building block for creating more complex molecular architectures.

However, the very features that make this compound a useful synthon also render it susceptible to specific degradation pathways. A comprehensive understanding of its stability is not merely an academic exercise; it is critical for ensuring the reproducibility of synthetic outcomes, maintaining the purity of research and development pipelines, and guaranteeing the safety and efficacy of downstream products. This guide provides a detailed examination of the chemical stability, optimal storage conditions, and handling procedures for 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, grounded in mechanistic principles and field-proven practices.

Chemical Profile and Intrinsic Stability

To understand the stability of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, one must first analyze its structure. The molecule's reactivity is dominated by two key functional groups attached to the electron-deficient pyrimidine ring:

-

The 4-Chloro Group: The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-poor. This electronic deficit is most pronounced at the 2, 4, and 6 positions, making the attached chlorine atom a competent leaving group in nucleophilic aromatic substitution reactions. This site is a primary locus for hydrolytic and solvolytic degradation.[1]

-

The 6-(Diethoxymethyl) Group: This functional group is an acetal, which serves as a protecting group for an aldehyde. Acetal chemistry is characterized by a distinct pH-dependent stability profile. While robustly stable under neutral and basic conditions, acetals are highly susceptible to rapid hydrolysis under acidic conditions, which regenerates the parent aldehyde.[2][3][4]

These two functionalities represent the compound's primary vulnerabilities. The following sections will detail the mechanisms by which they degrade and the conditions that promote these unwanted transformations.

Primary Degradation Pathways

The degradation of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine can be confidently predicted to proceed via two independent, yet potentially concurrent, pathways.

Pathway A: Acid-Catalyzed Hydrolysis of the Diethoxymethyl Acetal

This is the most significant degradation pathway in the presence of any acidic catalyst, including trace amounts of acid or even protic solvents with sufficient acidity. The mechanism proceeds via the formation of a resonance-stabilized carboxonium ion, which is the rate-determining step.[2][3]

Causality of the Protocol:

-

Protonation: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid (H-A). This is a critical activation step, as an alkoxide (OR⁻) is a poor leaving group, but its protonated form (ROH) is an excellent leaving group.

-

Formation of Carboxonium Ion: The protonated intermediate eliminates a molecule of ethanol, forming a resonance-stabilized carboxonium ion. This stabilization is key to the facility of the reaction.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion.

-

Formation of Hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal.

-

Regeneration of Aldehyde: The hemiacetal is itself unstable under acidic conditions and rapidly hydrolyzes to form the corresponding aldehyde, 4-chloro-2-methylpyrimidine-6-carbaldehyde, and a second molecule of ethanol.

Caption: Acid-catalyzed hydrolysis of the diethoxymethyl group.

This pathway underscores the critical importance of avoiding acidic conditions during storage and handling.

Pathway B: Nucleophilic Substitution of the 4-Chloro Group

The electron-deficient nature of the pyrimidine ring makes the C4 position susceptible to attack by nucleophiles. This reaction can be catalyzed by both acidic and basic conditions.[1]

Causality of the Protocol:

-

In Aqueous Media (Hydrolysis): Water, although a weak nucleophile, can attack the C4 position to displace the chloride ion, leading to the formation of 6-(diethoxymethyl)-2-methylpyrimidin-4-ol. This process can be accelerated by heat.

-

In Alcoholic Solvents (Solvolysis): If the compound is stored in alcoholic solvents such as methanol or ethanol, the alcohol can act as a nucleophile, displacing the chloride to form the corresponding 4-methoxy or 4-ethoxy derivatives.[1] This is a critical consideration when preparing stock solutions.

Caption: Primary degradation products from nucleophilic substitution.

Recommended Storage and Handling Protocols

Based on the mechanistic understanding of the compound's vulnerabilities, a set of robust storage and handling protocols can be established. The core principle is the exclusion of moisture, light, and chemical incompatibilities (especially acids).

Long-Term Storage

The objective of long-term storage is to maintain the compound's purity and prevent the onset of degradation over months or years.

| Parameter | Recommended Condition | Rationale & Justification | Conditions to AVOID |

| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and nucleophilic substitution.[5][6] | Room temperature or elevated temperatures. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side-reactions. | Ambient air with fluctuating humidity. |

| Container | Tightly sealed, amber glass vial | Amber glass protects the compound from light, which can catalyze radical reactions. A tight seal prevents moisture ingress. | Clear containers; loosely capped vials. |

| Chemical Env. | Store as a dry solid | The absence of a solvent, particularly water or protic solvents, prevents both major degradation pathways. | Storage in solution, especially in protic or acidic solvents. |

| Incompatibilities | Segregate from acids and strong oxidizing agents | Direct contact with acids will rapidly catalyze acetal hydrolysis.[7] Oxidizing agents are a general incompatibility for many organic compounds. | Storage in the same cabinet as volatile acids (e.g., HCl, Acetic Acid). |

Handling and Solution Preparation

-

Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Solvent Selection: For preparing stock solutions, prioritize dry, aprotic solvents (e.g., Anhydrous Dichloromethane, Tetrahydrofuran, Acetonitrile). If storage of the solution is necessary, even for a short period, these are vastly superior to protic solvents like methanol or ethanol.

-

Fresh is Best: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation over time.[1] If a solution must be stored, store it under an inert atmosphere at -20°C or below.

Experimental Workflow: Stability Assessment

To ensure the integrity of a specific batch of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, a forced degradation study is a highly effective, self-validating protocol. This involves subjecting the compound to accelerated stress conditions to identify potential degradation products and assess its intrinsic stability.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 867131-59-7|4-Chloro-2-methyl-6-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Analysis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on the Data: The spectroscopic data presented within this guide for 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is predicted based on advanced computational algorithms. As of the date of this publication, no public, experimentally-derived spectroscopic data for this specific compound has been identified. This guide serves as a robust, theory-based reference for the anticipated spectral characteristics of this molecule. All researchers are strongly encouraged to perform experimental validation for definitive structural confirmation.

Executive Summary

This technical guide provides a comprehensive, in-silico analysis of the key spectroscopic features of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, a potentially valuable intermediate in synthetic and medicinal chemistry. Leveraging validated computational methods, this document details the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section offers a detailed interpretation of the predicted spectra, explaining the causal relationships between the molecular structure and the anticipated spectral outputs. This guide is designed to equip researchers with a foundational understanding of the spectroscopic properties of this compound, aiding in its potential synthesis, identification, and further development.

Introduction: The Chemical Context and Importance

Pyrimidine scaffolds are of significant interest in the field of drug discovery and materials science due to their diverse biological activities and versatile chemical properties. 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine presents a unique combination of functional groups: a reactive chloro-substituent at the 4-position, a protected aldehyde in the form of a diethoxymethyl group at the 6-position, and a methyl group at the 2-position. This arrangement offers a rich platform for a variety of chemical transformations, making it a promising building block for the synthesis of more complex molecular architectures.

Accurate and unambiguous structural elucidation is a critical prerequisite for any meaningful research and development involving novel chemical entities. This guide aims to provide a detailed, predicted spectroscopic profile to facilitate the characterization of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a map of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Assigned Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration | Rationale |

| H-5 (Pyrimidine Ring) | ~7.25 | Singlet (s) | 1H | The lone proton on the pyrimidine ring is significantly deshielded by the adjacent electronegative nitrogen atoms and the chloro-substituent. |

| Acetal CH | ~5.58 | Singlet (s) | 1H | The proton of the diethoxymethyl group is directly attached to a carbon bonded to two oxygen atoms, leading to a substantial downfield shift. |

| Methylene (-OCH₂CH₃) | ~3.65 | Quartet (q) | 4H | These protons are deshielded by the adjacent oxygen atom and are split by the three neighboring methyl protons. |

| Ring CH₃ | ~2.55 | Singlet (s) | 3H | The methyl group at the C-2 position of the pyrimidine ring is expected in this region for an aromatic methyl group. |

| Ethyl CH₃ | ~1.22 | Triplet (t) | 6H | The terminal methyl protons of the two ethoxy groups are split by the two adjacent methylene protons. |

Experimental Considerations for ¹H NMR: A standard ¹H NMR experiment would be conducted by dissolving approximately 5-10 mg of the purified compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. A high-field NMR spectrometer (e.g., 400 or 500 MHz) would provide optimal resolution.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic surroundings.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ) [ppm] | Rationale |

| C-4 (C-Cl) | ~171.5 | The carbon atom directly bonded to the highly electronegative chlorine atom is expected to be the most downfield of the ring carbons. |

| C-2 (C-CH₃) | ~166.0 | The carbon at the 2-position of the pyrimidine ring. |

| C-6 (C-Acetal) | ~162.0 | The carbon at the 6-position, bonded to the diethoxymethyl group. |

| C-5 | ~114.0 | The protonated carbon of the pyrimidine ring, appearing at the most upfield position among the ring carbons. |

| Acetal CH | ~101.0 | The carbon of the diethoxymethyl group, bonded to two oxygen atoms. |

| Methylene (-OCH₂CH₃) | ~61.5 | The methylene carbons of the ethoxy groups. |

| Ring CH₃ | ~25.0 | The carbon of the methyl group attached to the pyrimidine ring. |

| Ethyl CH₃ | ~15.0 | The terminal methyl carbons of the ethoxy groups. |

Workflow for NMR Analysis:

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present.

Table 3: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2860 | C-H Stretch | Aliphatic (Methyl and Ethyl groups) |

| 1580 - 1450 | C=N and C=C Stretch | Pyrimidine Ring |

| 1370 - 1340 | C-H Bend | Methyl group |

| 1120 - 1050 | C-O Stretch | Acetal/Ether |

| 850 - 800 | C-Cl Stretch | Aryl Halide |

The IR spectrum is expected to be dominated by strong C-O stretching bands from the diethoxymethyl group and characteristic absorptions from the pyrimidine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.

Predicted Molecular Ion: The molecular formula of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is C₁₀H₁₅ClN₂O₂. The predicted monoisotopic mass of the molecular ion [M]⁺• is 230.0822 u . Due to the presence of a chlorine atom, a characteristic isotopic pattern is expected, with a peak at M+2 (m/z 232) that is approximately one-third the intensity of the molecular ion peak.

Plausible Fragmentation Pathway: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

Caption: A plausible EI fragmentation pathway.

Key predicted fragments include the loss of an ethoxy radical (to m/z 185), loss of the entire diethoxymethyl group (to m/z 127), and the formation of the diethoxymethyl cation (m/z 103).

Conclusion and Future Directions

This technical guide provides a robust, in-silico spectroscopic characterization of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed and self-consistent picture of the molecule's expected analytical signature. This information is intended to serve as a valuable resource for researchers, aiding in the identification and characterization of this compound in synthetic reaction mixtures and purification fractions. The ultimate confirmation of these predictions through experimental verification will be a crucial next step in fully elucidating the properties of this promising chemical entity.

References

As this guide is based on predicted data, direct literature citations for the spectroscopic data of the title compound are not applicable. The predictions were generated using widely accepted computational chemistry principles and algorithms. For comparative purposes, researchers are encouraged to consult spectral databases for structurally similar pyrimidine derivatives.

A Technical Guide to the Mechanism of Nucleophilic Substitution on 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the reactivity and mechanistic pathways of these heterocycles is paramount for the rational design and synthesis of novel drug candidates. This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) mechanism as it applies to 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine. We will explore the electronic factors governing the reaction, detail the stepwise mechanism, present field-proven experimental protocols, and discuss key optimization strategies to guide researchers in leveraging this versatile transformation.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, largely due to its prevalence in the nucleobases of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for developing therapeutics that can interact with a wide array of biological targets. The reaction of halogenated pyrimidines with amines is one of the most crucial and widely used transformations in pyrimidine chemistry, enabling the construction of complex molecular architectures. The subject of this guide, 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, is a valuable intermediate, poised for functionalization at the C4 position, allowing for the introduction of diverse substituents to modulate pharmacological activity.

The Mechanistic Core: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine does not proceed via SN1 or SN2 pathways, which are common for alkyl halides.[1] An SN1 reaction is disfavored due to the high instability of the resulting aryl cation, while an SN2 reaction is impossible as a backside attack would have to occur through the plane of the aromatic ring.[1][2] Instead, the reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, facilitated by the unique electronic properties of the pyrimidine ring.[3]

Electronic Activation of the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms.[4] These nitrogens exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which significantly reduce the electron density of the ring carbons.[1] This polarization makes the ring susceptible to attack by electron-rich nucleophiles.

The positions most activated towards nucleophilic attack are C2, C4, and C6, as they are ortho or para to the ring nitrogens.[5] An attack at these positions allows the resulting negative charge of the reaction intermediate to be delocalized onto the electronegative nitrogen atoms, forming a relatively stable resonance structure.[5] In the case of our substrate, the chlorine leaving group is ideally positioned at C4, priming it for substitution.

The Stepwise SNAr Mechanism

The SNAr reaction can be dissected into two discrete steps:

-

Nucleophilic Addition (Rate-Determining Step): An electron-rich nucleophile (Nu:) attacks the electron-deficient carbon atom at the C4 position. This is typically the slowest, and therefore rate-determining, step of the reaction because it temporarily disrupts the aromaticity of the pyrimidine ring.[5][6] This addition forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer-like complex.[3]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid second step through the expulsion of the chloride ion, which is a good leaving group.

The overall transformation results in the net substitution of the chlorine atom with the incoming nucleophile.

Figure 1: The two-step Addition-Elimination SNAr mechanism.

Experimental Protocol: A Self-Validating System

This section provides a generalized, yet detailed, protocol for the substitution reaction on 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine with an amine nucleophile. The causality behind each step is explained to ensure a trustworthy and reproducible workflow.

Materials and Reagents

| Reagent/Material | Purpose | Purity/Grade |

| 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine | Electrophilic Substrate | >95% |

| Amine Nucleophile (e.g., Morpholine, Aniline) | Nucleophile | >98% |

| Diisopropylethylamine (DIPEA) or K₂CO₃ | Non-nucleophilic base to scavenge HCl byproduct | Anhydrous |

| N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent to solubilize reactants and facilitate the reaction | Anhydrous |

| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |

| Saturated aq. NaCl (Brine) | To aid phase separation and remove water | - |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent for the organic phase | - |

| Silica Gel | Stationary phase for column chromatography | 60 Å, 230-400 mesh |

| Thin Layer Chromatography (TLC) plates | For reaction monitoring | Silica gel on glass |

Step-by-Step Methodology

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine (1.0 eq.).

-

Expertise Note: An inert atmosphere is crucial to prevent the introduction of water, which could lead to a competing hydrolysis reaction, forming the 4-hydroxypyrimidine side product.[3]

-

-

Solvent and Reagent Addition: Dissolve the substrate in an appropriate volume of anhydrous DMF. Add the amine nucleophile (1.1-1.5 eq.) followed by the base (1.5-2.0 eq.).

-

Expertise Note: A slight excess of the nucleophile drives the reaction to completion. A polar aprotic solvent like DMF or DMSO is chosen because it effectively solvates cations while leaving anions (the nucleophile) relatively "bare," enhancing their nucleophilicity. The base is essential to neutralize the HCl formed during the reaction, preventing protonation of the amine nucleophile which would render it non-nucleophilic.

-

-

Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C).

-

Expertise Note: Heating is often required to provide sufficient energy to overcome the activation barrier associated with the disruption of aromaticity in the rate-determining step.[3]

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Expertise Note: The aqueous washes remove the DMF solvent and inorganic salts (e.g., DIPEA·HCl). The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: A typical experimental workflow for SNAr reactions.

Factors Influencing Reactivity and Optimization

The success and rate of the substitution reaction are highly dependent on several interconnected factors.

| Factor | Influence on Reaction | Optimization Strategy |

| Nucleophile Strength | More nucleophilic species react faster. Aliphatic amines (e.g., morpholine, piperidine) are generally more reactive than aromatic amines (e.g., aniline) due to higher basicity and less steric hindrance.[7] Weak nucleophiles may require harsher conditions. | For sluggish reactions, consider using a stronger nucleophile if the synthetic plan allows. Alternatively, the nucleophilicity of alcohols or thiols can be enhanced by deprotonation with a strong base (e.g., NaH) to form the corresponding alkoxide or thiophenoxide. |

| Steric Hindrance | Bulky groups on either the pyrimidine ring or the nucleophile (e.g., ortho-substituted anilines) can significantly slow the reaction by impeding the approach of the nucleophile to the C4 position.[3] | Increase reaction temperature and time. In severe cases, a less sterically hindered nucleophile or a different synthetic route may be necessary. |

| Solvent Choice | Polar aprotic solvents (DMF, DMSO, NMP) are ideal as they solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective reactivity. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. | Use anhydrous polar aprotic solvents for optimal performance. If using an alcohol as both solvent and nucleophile (alcoholysis), a large excess is typically required.[8] |

| Temperature | Higher temperatures increase the reaction rate by providing the necessary activation energy. Many SNAr reactions on chloropyrimidines require heating to proceed efficiently.[6] | If a reaction is slow at a given temperature, incrementally increase it (e.g., from 80 °C to 100 °C, then 120 °C), while monitoring for potential decomposition by TLC. Microwave irradiation can sometimes dramatically reduce reaction times.[7] |

Conclusion

The nucleophilic substitution on 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a robust and predictable transformation governed by the SNAr mechanism. The electron-deficient nature of the pyrimidine core, bestowed by the two ring nitrogens, is the primary driver of this reactivity. By understanding the stepwise addition-elimination pathway and carefully controlling key experimental parameters such as the choice of nucleophile, solvent, and temperature, researchers can efficiently and reliably functionalize this valuable heterocyclic scaffold. This mechanistic insight is critical for the strategic design and synthesis of novel pyrimidine-based compounds in the pursuit of new therapeutic agents.

References

-

Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1981). Aromatic Nucleophilic Substitution Reactions : Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Indian Journal of Chemistry, 20B, 698-700. Available from: [Link]

-

Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available from: [Link]

-

LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available from: [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475. Available from: [Link]

-

BenChem. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

-

Tietze, H. R., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(11), 4547–4554. Available from: [Link]

-

L., Long. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available from: [Link]

-

Schramm, V. L., & Scheiner, S. (2019). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. Available from: [Link]

-

Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available from: [Link]

-

Kisel, V. M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. Available from: [Link]

- Google Patents. (2014). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.

-

Shutalev, A. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Available from: [Link]

-

El-Sawy, W. A., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available from: [Link]

-

Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1693. Available from: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Reactivity of the Diethoxymethyl Group in Pyrimidine Synthesis: Mechanisms, Protocols, and Strategic Insights

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Its synthesis is a subject of perpetual optimization, demanding reliable and versatile methodologies. The diethoxymethyl group, a stable and easily handled acetal, serves as a pivotal one-carbon (C1) synthon in the construction of the pyrimidine ring. Functioning as a masked formyl group, it offers controlled reactivity, enabling its strategic incorporation into various synthetic precursors. This technical guide provides an in-depth analysis of the diethoxymethyl group's reactivity, detailing the mechanisms of its activation, condensation with nitrogen-based nucleophiles, and subsequent cyclization to form the pyrimidine heterocycle. We will explore field-proven protocols, troubleshoot common challenges, and offer expert insights into optimizing reaction conditions to leverage this versatile functional group in modern drug discovery programs.

The Strategic Role of the Diethoxymethyl Group: A Masked Electrophile for C1 Insertion

In the landscape of heterocyclic chemistry, the construction of the pyrimidine ring often relies on the condensation of a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment, such as urea, guanidine, or amidines.[2][3] The diethoxymethyl group is a premier choice for incorporating the requisite carbon atom that will ultimately become the C2 position of the pyrimidine ring.

1.1 The Acetal Advantage: Why Not Formaldehyde?

While simpler C1 sources like formaldehyde or formic acid derivatives exist, the diethoxymethyl group, as a diethyl acetal of formaldehyde, presents significant advantages in a controlled laboratory setting:

-

Stability and Handling: Unlike gaseous formaldehyde, compounds bearing a diethoxymethyl group are typically stable, non-volatile liquids or solids, simplifying storage, handling, and accurate measurement.

-

Controlled Reactivity: The acetal linkage is robust under neutral or basic conditions, allowing for manipulations of other parts of the molecule without premature reaction. Its electrophilic character is "unmasked" only under specific, typically acidic, conditions.

-

In Situ Generation of the Reactive Species: Activation of the diethoxymethyl group generates a highly reactive electrophile directly in the reaction mixture, minimizing the concentration of unstable or volatile intermediates and often leading to cleaner reactions and higher yields.

1.2 Comparison with Functional Analogs